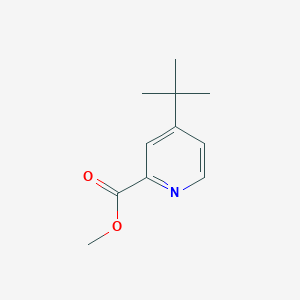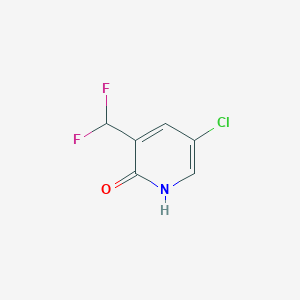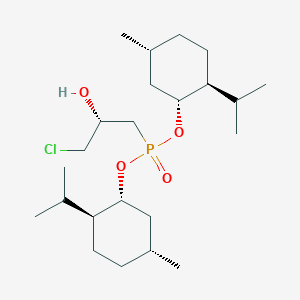
5-iodo-2-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-iodo-2-phenyl-1H-indole: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound this compound is characterized by the presence of an iodine atom at the 5th position and a phenyl group at the 2nd position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-2-phenyl-1H-indole can be achieved through various methods. One common approach involves the iodination of 2-phenylindole. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . Another method involves the use of N-iodosuccinimide (NIS) as the iodinating agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the product. Commonly used solvents include acetonitrile and dimethylformamide, and the reactions are often carried out under reflux conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 5-iodo-2-phenyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts like palladium acetate or palladium on carbon are used in the presence of ligands such as triphenylphosphine.
Major Products:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Indole-2,3-diones.
Reduction Products: Indolines.
Coupling Products: Biaryl or alkylated indoles.
Applications De Recherche Scientifique
Chemistry: 5-iodo-2-phenyl-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antiviral, and anticancer activities .
Medicine: The compound is investigated for its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 5-iodo-2-phenyl-1H-indole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation or as an agonist of receptors involved in immune response . The exact molecular pathways and targets can vary depending on the specific biological context and the structure of the compound .
Comparaison Avec Des Composés Similaires
2-phenylindole: A parent structure for selective estrogen receptor modulators.
5-iodoindole: A simpler derivative with an iodine atom at the 5th position but without the phenyl group.
2-phenyl-1H-indole-3-carboxaldehyde: A derivative with an additional formyl group at the 3rd position.
Uniqueness: 5-iodo-2-phenyl-1H-indole is unique due to the presence of both the iodine atom and the phenyl group, which confer distinct chemical reactivity and biological activity. The combination of these substituents allows for specific interactions with molecular targets and enables the compound to participate in a wide range of chemical reactions .
Propriétés
Formule moléculaire |
C14H10IN |
|---|---|
Poids moléculaire |
319.14 g/mol |
Nom IUPAC |
5-iodo-2-phenyl-1H-indole |
InChI |
InChI=1S/C14H10IN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H |
Clé InChI |
FQLJOATZIFCNIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


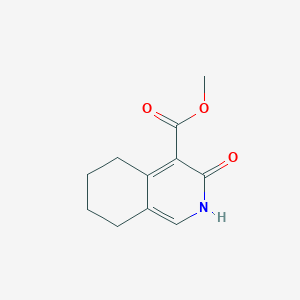
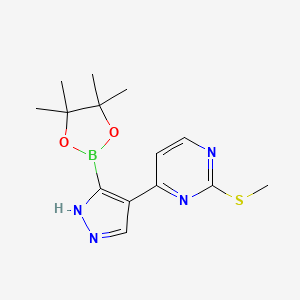
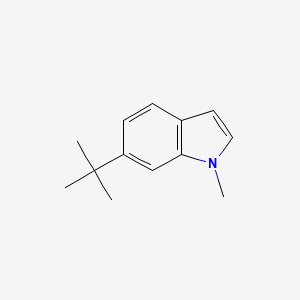
![2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13654821.png)
![5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13654833.png)
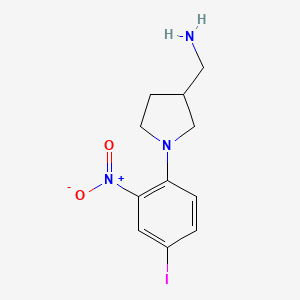
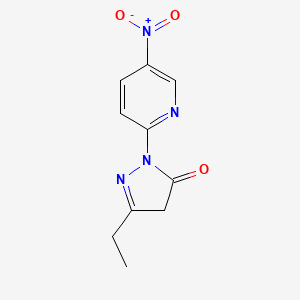
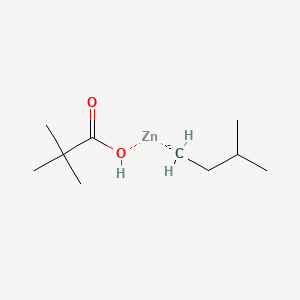
![2-(3-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13654853.png)
